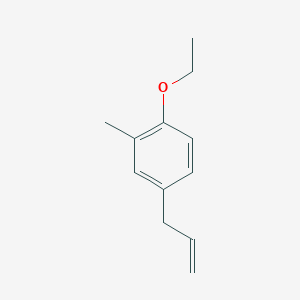

3-(4-Ethoxy-3-methylphenyl)-1-propene

Description

3-(4-Ethoxy-3-methylphenyl)-1-propene is an alkenyl aromatic compound featuring an ethoxy group at the para position and a methyl group at the meta position of the phenyl ring. This structure confers unique electronic and steric properties, making it relevant in synthetic organic chemistry and materials science.

Properties

IUPAC Name |

1-ethoxy-2-methyl-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-6-11-7-8-12(13-5-2)10(3)9-11/h4,7-9H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFSFMGNRBIMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-3-methylphenyl)-1-propene typically involves the alkylation of 4-ethoxy-3-methylphenol with a suitable alkylating agent under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-3-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

Oxidation: Formation of 4-ethoxy-3-methylbenzaldehyde or 4-ethoxy-3-methylbenzoic acid.

Reduction: Formation of 3-(4-ethoxy-3-methylphenyl)propane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-Ethoxy-3-methylphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-3-methylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Key Observations:

Methyl vs. Isopropyl: The 3-methyl group in the main compound offers moderate steric hindrance, whereas 3-(2-Isopropylphenyl)-1-propene exhibits greater steric effects, impacting reaction kinetics .

Functional Group Variations: Compounds like (2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one incorporate a ketone group, enabling conjugation (enone system) for applications in photochemistry or medicinal chemistry .

Biological Activity

3-(4-Ethoxy-3-methylphenyl)-1-propene is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16O

- Molecular Weight : Approximately 192.26 g/mol

- IUPAC Name : this compound

The compound features an ethoxy group and a methyl substitution on a phenyl ring, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with cell surface receptors, altering signal transduction pathways relevant to cell growth and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella enterica | 128 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the disruption of critical signaling pathways.

Case Study: Anticancer Activity

A study published in 2024 investigated the effects of this compound on human cervical adenocarcinoma (HeLa) cells and lung carcinoma (A549) cells. The findings revealed:

- IC50 Values :

- HeLa Cells: 226 µg/mL

- A549 Cells: 242.52 µg/mL

These results suggest that the compound has moderate cytotoxic effects against these cancer cell lines, warranting further investigation into its potential as a chemotherapeutic agent.

Antioxidant Properties

The antioxidant activity of this compound has also been explored. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Table 2: Antioxidant Activity Assessment

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 150 µg/mL |

| ABTS Radical Scavenging | IC50 = 120 µg/mL |

These assays indicate that the compound exhibits significant antioxidant properties, which may contribute to its overall biological efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparative analysis with structurally related compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Ethoxy-2-methylphenol | C10H14O | Lacks propene structure |

| Ethyl-4-methylbenzenesulfonate | C11H14O2S | Contains a sulfonate group |

| Ethyl-4-hydroxybenzoate | C9H10O3 | Contains a hydroxyl group |

This table highlights how variations in functional groups influence biological activity and chemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.